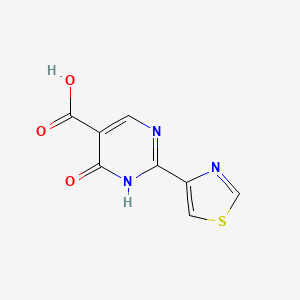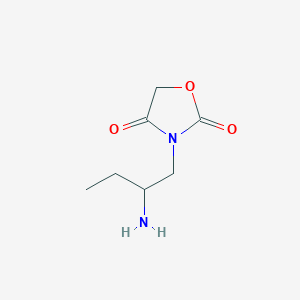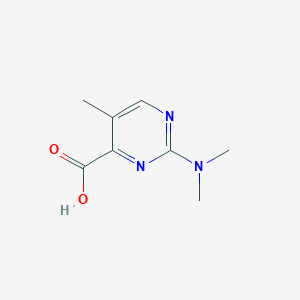
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 100-150°C)
Catalysts: Acidic or basic catalysts depending on the specific reaction pathway
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents
Reduction: Reduction of functional groups using reducing agents
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Applications De Recherche Scientifique
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development
Organic Synthesis: Intermediate in the synthesis of more complex molecules
Material Science: Component in the development of novel materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid
- 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-3-carboxylic acid
Uniqueness
6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5N3O3S |
|---|---|
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
6-oxo-2-(1,3-thiazol-4-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3S/c12-7-4(8(13)14)1-9-6(11-7)5-2-15-3-10-5/h1-3H,(H,13,14)(H,9,11,12) |
Clé InChI |
KDJNDEPGRGASMM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=N1)C2=CSC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)

![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)



![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)





![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
